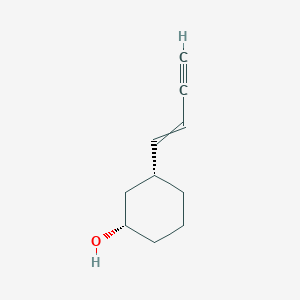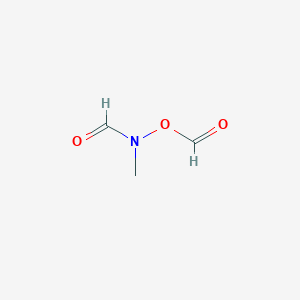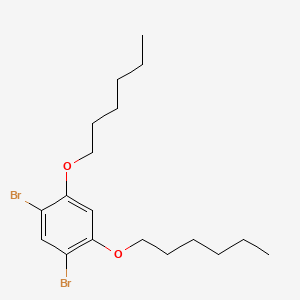![molecular formula C11H9N3O B12593233 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one CAS No. 651043-33-3](/img/structure/B12593233.png)
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is a heterocyclic compound that belongs to the class of diazepinoindoles. This compound is characterized by a fused ring system that includes both diazepine and indole moieties. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one typically involves the reaction of 3-[(N-aryl-N-chloroacetyl)amino]-2-formylindoles with substituted anilines. This reaction yields 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides. Further reduction of these chlorides produces the corresponding hexahydro derivatives .
An alternative synthesis method involves the reduction of 3-[(N-(4-nitrophenyl)amino]-2-[(phenylimino)methyl]indole, followed by chloroacetylation and intramolecular alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction of the compound yields tetrahydro and hexahydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Tetrahydro and hexahydro derivatives.
Substitution: Various substituted diazepinoindole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,6-Tetrahydro[1,4]diazepino[6,5-b]indole: A related compound with a similar structure but different oxidation state.
Hexahydro[1,4]diazepino[6,5-b]indole: Another related compound with a fully reduced diazepine ring.
Uniqueness
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is unique due to its specific ring structure and the presence of both diazepine and indole moieties.
Eigenschaften
CAS-Nummer |
651043-33-3 |
|---|---|
Molekularformel |
C11H9N3O |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
4,6-dihydro-3H-[1,4]diazepino[6,5-b]indol-5-one |
InChI |
InChI=1S/C11H9N3O/c15-11-10-9(12-5-6-13-11)7-3-1-2-4-8(7)14-10/h1-5,14H,6H2,(H,13,15) |
InChI-Schlüssel |
SENVBHFXYURNDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC2=C(C(=O)N1)NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


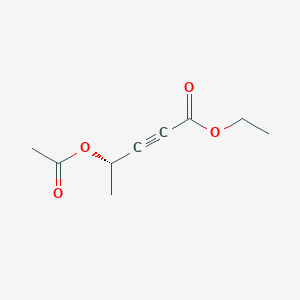
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)
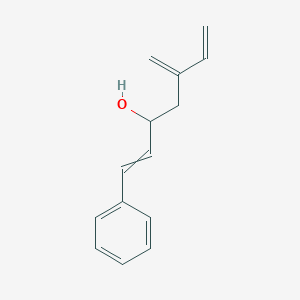
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
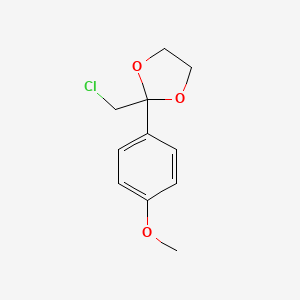
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)

![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
